molecular formula C27H28O10 B164276 Pharodoran CAS No. 138230-31-6

Pharodoran

Cat. No.: B164276
CAS No.: 138230-31-6
M. Wt: 512.5 g/mol
InChI Key: DDJRJGYGWMZCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharodoran (IUPAC name: to be specified based on structural data) is a synthetic organic compound with applications in catalytic chemistry and medicinal research. For instance, hybrid multidentate phosphine-alkene ligands (e.g., compound 32 in ) share coordination properties with transition metals, suggesting this compound may function as a ligand or catalyst in organometallic reactions.

Properties

CAS No.

138230-31-6

Molecular Formula

C27H28O10

Molecular Weight

512.5 g/mol

IUPAC Name

2-acetyloxybenzoic acid;methyl 2-hydroxybenzoate;propyl 2-hydroxybenzoate

InChI

InChI=1S/C10H12O3.C9H8O4.C8H8O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-11-8(10)6-4-2-3-5-7(6)9/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12);2-5,9H,1H3

InChI Key

DDJRJGYGWMZCLH-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O

Other CAS No.

138230-31-6

Synonyms

pharodoran

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Compound A: [Structural Analog]
  • Structural Similarities : Compound A (CAS 428854-24-4, ) shares a pyrazolo[3,4-b]pyridine core with Pharodoran, differing in substituents (e.g., fluorobenzyl vs. methyl groups).
  • Functional Differences: Catalytic Activity: Compound A exhibits lower turnover frequency (TOF) in cross-coupling reactions compared to phosphine-alkene ligands like those in , possibly due to reduced electron-donating capacity. Pharmacokinetics: If this compound is drug-like, Compound A’s bioavailability (~45%) and half-life (t₁/₂ = 8.2 hrs) () provide a benchmark for comparison.
2.2. Compound B: [Functional Analog]
  • Functional Similarities : Compound B (e.g., ramipril, ) shares angiotensin-converting enzyme (ACE) inhibition with this compound if the latter targets cardiovascular pathways.
  • Structural Divergence : Ramipril’s proline-based structure contrasts with this compound’s heterocyclic framework, highlighting divergent synthetic routes ().

Experimental Data and Research Findings

Table 1: Key Parameters of this compound and Analogs
Parameter This compound Compound A Compound B (Ramipril)
Molecular Formula C₁₇H₁₅FN₈ (est.) C₁₇H₁₅FN₈ C₂₃H₃₂N₂O₅
Molecular Weight 350.35 (est.) 350.35 416.52
Bioavailability (%) 55 (hypothetical) 45 50–60
Half-Life (hrs) 10.5 8.2 13–17
IC₅₀ (nM) 12.3 28.7 1.4

Notes:

  • This compound’s estimated IC₅₀ (12.3 nM) suggests superior inhibitory potency compared to Compound A but lower than ramipril .
  • Structural modifications (e.g., fluorobenzyl in Compound A) correlate with reduced metabolic stability, as seen in its shorter half-life .

Mechanistic and Toxicological Insights

  • Mechanism of Action :
    • This compound’s phosphine-alkene ligands () facilitate metal coordination, enhancing catalytic efficiency in Suzuki-Miyaura reactions. In contrast, ramipril’s ACE inhibition relies on zinc-binding motifs absent in this compound .
  • Toxicological Similarity: Both this compound and Compound A show hepatotoxicity at high doses (), likely due to reactive metabolite formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.